molecular formula C17H18F3NO3S B2577096 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide CAS No. 1351649-56-3

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide

Cat. No.: B2577096
CAS No.: 1351649-56-3
M. Wt: 373.39
InChI Key: NTPHBBMENKHYFH-UHFFFAOYSA-N
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Description

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, along with a trifluoromethyl group and a hydroxy group on a propyl chain. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide typically involves multiple steps. One common route includes the reaction of a sulfonamide precursor with a trifluoromethylated alcohol under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonamide: Contains a trifluoromethyl group and a sulfonamide group, similar to the target compound.

    3,3,3-Trifluoro-2-hydroxy-2-phenylpropionic acid: Shares the trifluoromethyl and hydroxy groups but lacks the sulfonamide moiety.

    2-phenyl-1,1,1-trifluoro-3-buten-2-ol: Contains a trifluoromethyl group and a phenyl ring, similar to the target compound.

Uniqueness

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethane-1-sulfonamide is unique due to the combination of its trifluoromethyl, hydroxy, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c18-17(19,20)16(22,15-9-5-2-6-10-15)13-21-25(23,24)12-11-14-7-3-1-4-8-14/h1-10,21-22H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPHBBMENKHYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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